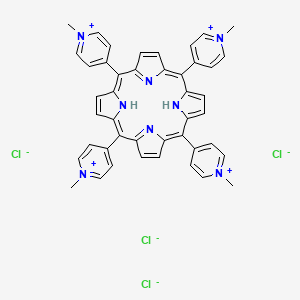

5,10,15,20-Tetrakis(N-metil-4-piridil)-21,23H-porfirina tetracloruro

Descripción general

Descripción

“5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride” is a type of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).

Molecular Structure Analysis

The molecular formula of this compound is C44H38N8. It has an average mass of 678.824 Da and a monoisotopic mass of 678.319763 Da .Physical and Chemical Properties Analysis

This compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors. It has 4 freely rotating bonds. Its ACD/LogP is -2.64 .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de 5,10,15,20-Tetrakis(N-metil-4-piridil)-21,23H-porfirina tetracloruro, centrándose en aplicaciones únicas:

Detección de Iones Metálicos

Este compuesto se ha utilizado como sensor fluorescente para la detección simultánea de iones metálicos como Hg2+, Pb2+, Cu2+ y Cd2+. La porfirina catiónica exhibe diferentes absorciones en la región ultravioleta-visible para estos iones, lo que la convierte en una herramienta valiosa para el monitoreo y análisis ambiental .

Terapia Fotodinámica (PDT)

En el tratamiento del cáncer, esta porfirina se ha estudiado como fotosensibilizador para PDT. Se sabe que destruye las células tumorales de forma eficiente y selectiva tras la irradiación, lo que la convierte en un posible candidato para la terapia contra el cáncer .

Imágenes de Oxígeno Singulete

El compuesto se ha utilizado como sensibilizador para la obtención de imágenes de oxígeno singulete en células. Permite la detección de oxígeno molecular singulete desde una sola célula por su débil fosforescencia de 1270 nm tras la irradiación .

Espectroscopia Teórica

Las propiedades electrónicas y espectroscópicas de esta porfirina tetracatiónica se han investigado utilizando la teoría del funcional de la densidad (DFT). Esta investigación ayuda a comprender cómo el solvente, los efectos de carga y la acidez del medio influyen en su comportamiento, lo cual es crucial para el diseño de nuevos sensores y dispositivos .

Mecanismo De Acción

Target of Action

The primary target of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is DNA in cell cultures . The compound binds to DNA, which plays a crucial role in the regulation of gene expression and cellular function .

Mode of Action

The interaction of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride with its target DNA results in significant changes in cellular function . The compound’s interaction with DNA is studied using time-resolved and steady-state fluorescence spectroscopy .

Result of Action

The binding of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride to DNA in cell cultures can affect cell viability . The compound can still kill the cells via singlet-oxygen production even when encapsulated by nanoparticles to prevent direct contact with cells .

Action Environment

The action, efficacy, and stability of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride can be influenced by various environmental factors. For instance, the medium acidity and charge effects can impact the compound’s interaction with DNA . Furthermore, the compound’s electronic and spectroscopic properties can be affected by the environment, as studied in the framework of the density functional theory .

Análisis Bioquímico

Biochemical Properties

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. It acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce oxidative damage to cellular components, leading to cell death. The compound interacts with various enzymes, proteins, and other biomolecules, including DNA and RNA. Its binding to DNA can result in the stabilization of G-quadruplex structures, which are involved in the regulation of gene expression and telomere maintenance .

Cellular Effects

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce apoptosis through the generation of ROS upon light activation. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt redox homeostasis, leading to alterations in cellular signaling and metabolic pathways . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride involves its interaction with biomolecules and the generation of ROS. Upon light activation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. The compound can also bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity, which is crucial for the unlimited proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride can change over time. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Long-term studies have shown that the compound can maintain its photodynamic activity over extended periods, although some degradation may occur. In vitro and in vivo studies have demonstrated that the compound can induce long-term effects on cellular function, including sustained oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic therapy effects without significant toxicity. At high doses, it may cause adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .

Metabolic Pathways

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of ROS. It can also affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its photodynamic effects. Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to biomolecules .

Subcellular Localization

The subcellular localization of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis, while its presence in the nucleus can result in DNA damage and inhibition of gene expression .

Propiedades

IUPAC Name |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJDBICYDICFCM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38Cl4N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

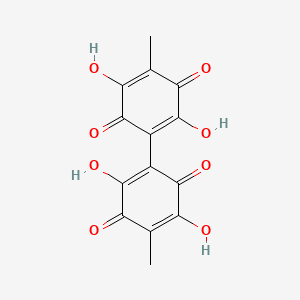

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)

![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)

![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)